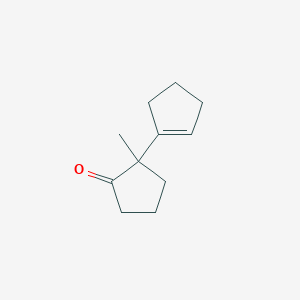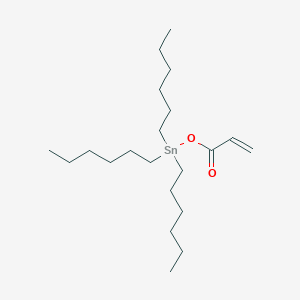
(Acryloyloxy)(trihexyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acryloyloxy)(trihexyl)stannane is an organotin compound that features an acryloyloxy group attached to a trihexylstannane moiety. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and coupling reactions. The presence of the acryloyloxy group makes this compound particularly interesting for applications in polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(trihexyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of hexylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Hexylstannane+Acryloyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow reactors allow for better control over reaction conditions, such as temperature and pressure, and can minimize the formation of unwanted by-products .
化学反応の分析
Types of Reactions
(Acryloyloxy)(trihexyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acryloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acryloyloxy group.
Major Products Formed
Oxidation: Tin oxides and acrylate derivatives.
Reduction: Lower oxidation state tin compounds and acrylate derivatives.
Substitution: Various substituted stannanes depending on the nucleophile used.
科学的研究の応用
(Acryloyloxy)(trihexyl)stannane has a wide range of applications in scientific research:
Chemistry: Used in radical reactions and as a precursor for the synthesis of other organotin compounds.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (Acryloyloxy)(trihexyl)stannane involves the interaction of the tin center with various molecular targets. The acryloyloxy group can participate in radical polymerization reactions, while the tin center can form stable complexes with other molecules. These interactions can lead to the formation of new materials with unique properties .
類似化合物との比較
Similar Compounds
Tributyltin acrylate: Similar structure but with butyl groups instead of hexyl groups.
Triphenyltin acrylate: Contains phenyl groups instead of hexyl groups.
Trimethyltin acrylate: Contains methyl groups instead of hexyl groups.
Uniqueness
(Acryloyloxy)(trihexyl)stannane is unique due to the presence of the trihexylstannane moiety, which imparts different physical and chemical properties compared to its analogs. The longer hexyl chains can influence the solubility, reactivity, and overall stability of the compound .
特性
CAS番号 |
51248-80-7 |
|---|---|
分子式 |
C21H42O2Sn |
分子量 |
445.3 g/mol |
IUPAC名 |
trihexylstannyl prop-2-enoate |
InChI |
InChI=1S/3C6H13.C3H4O2.Sn/c3*1-3-5-6-4-2;1-2-3(4)5;/h3*1,3-6H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 |
InChIキー |
UMIJCVAMYHVBOK-UHFFFAOYSA-M |
正規SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


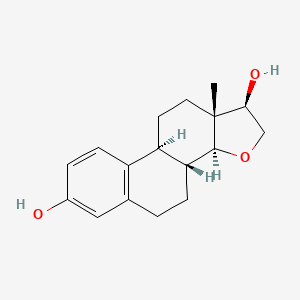

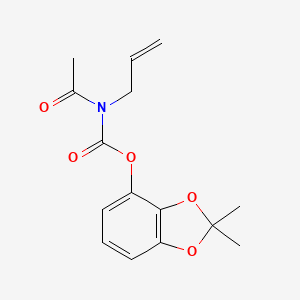
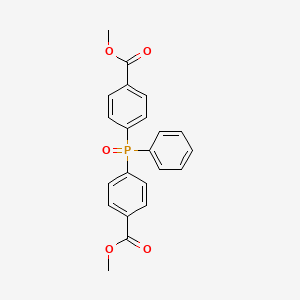
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
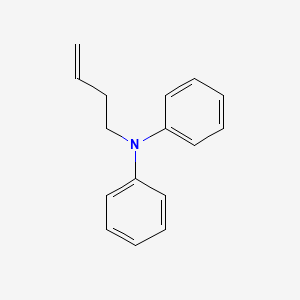
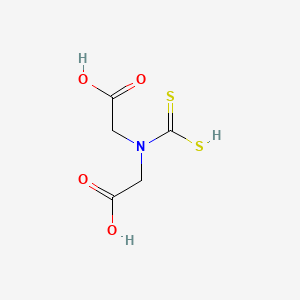

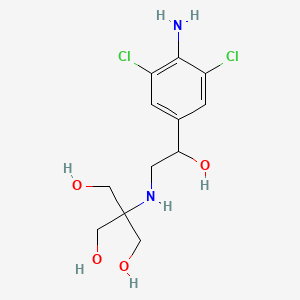
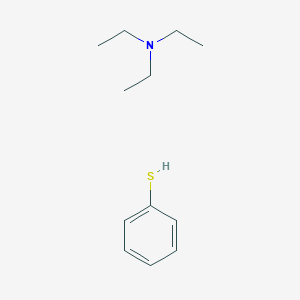
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
